
1-Methoxy-2,3,4-trinitrobenzene
Overview
Description
1-Methoxy-2,3,4-trinitrobenzene is a nitroaromatic compound featuring a methoxy (-OCH₃) group at the 1-position and three nitro (-NO₂) groups at the 2-, 3-, and 4-positions of a benzene ring. The methoxy group, being electron-donating, may modulate the electron density of the aromatic ring, influencing stability, solubility, and reactivity compared to purely nitro-substituted derivatives .
Preparation Methods
The synthesis of 1-Methoxy-2,3,4-trinitrobenzene typically involves the nitration of methoxybenzene (anisole). The nitration process is carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro groups are introduced into the benzene ring.
Synthetic Route:
Starting Material: Methoxybenzene (anisole)
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is typically conducted at low temperatures to control the rate of nitration and to avoid over-nitration.
Industrial Production: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The product is then purified through recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
1-Methoxy-2,3,4-trinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide ions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products:
Reduction: 1-Methoxy-2,3,4-triaminobenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-2,3,4-trinitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and explosives due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,3,4-trinitrobenzene involves its interaction with various molecular targets. The nitro groups are highly electron-withdrawing, which affects the electron density of the benzene ring and makes it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.
Molecular Targets and Pathways:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Pathways: The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
1-Methyl-2,3,4-trinitrobenzene (CAS 118-96-7)
- Structure : Methyl (-CH₃) at 1-position; nitro groups at 2, 3, and 4 positions.
- Properties: Solubility: 0.0116 g/100g H₂O at 23°C . Reactivity: A derivative of 2,4,6-trinitrotoluene (TNT), known for explosive properties due to nitro group density and resonance stabilization .
- Comparison : The methoxy group in 1-Methoxy-2,3,4-trinitrobenzene may increase solubility in polar solvents compared to the methyl analog but reduce thermal stability due to weaker electron-withdrawing effects.
1-Methoxy-2,3,4-trimethylbenzene (CAS 21573-40-0)
- Structure : Methoxy at 1-position; methyl groups at 2, 3, and 4 positions.
- Properties :
2-Methoxy-1,3,5-trinitrobenzene
- Structure : Methoxy at 2-position; nitro groups at 1, 3, and 5 positions.
- Comparison : Asymmetric nitro substitution in the target compound may lead to higher strain and reactivity.
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
Key Observations:
Solubility : Nitro groups generally reduce water solubility due to hydrophobicity, but the methoxy group may slightly offset this in polar solvents.
Stability : Symmetric nitro placement (e.g., 1,3,5 vs. 2,3,4) improves resonance stabilization, reducing sensitivity to detonation.
Reactivity : The electron-donating methoxy group may destabilize nitroaromatic compounds by reducing electron withdrawal, increasing susceptibility to decomposition .
Biological Activity
1-Methoxy-2,3,4-trinitrobenzene, also known as trinitroanisole (TNA), is a nitroaromatic compound with significant biological activity. This article explores its toxicological effects, mutagenicity, and biochemical impacts based on various studies and evaluations.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by three nitro groups attached to a methoxy-substituted benzene ring. Its structure contributes to its reactivity and biological effects.
Acute and Chronic Toxicity
Research has indicated that exposure to TNA can lead to various toxicological effects. In a study evaluating the effects of nitrobenzene compounds, significant findings included:
- Body Weight Changes : Decreased body weight was observed in both male and female rats exposed to high doses (≥2000 ppm), with males showing more pronounced effects at ≥8000 ppm .
- Organ Weight Alterations : Increased relative organ weights were noted in lungs, kidneys, liver, and spleen across different exposure levels. For example, male rats at doses ≥2000 ppm exhibited significant increases in organ weights .
- Hematological Changes : Anemia was prevalent among treated groups, evidenced by decreased red blood cell counts and hemoglobin concentrations at doses ≥2000 ppm for males and ≥4000 ppm for females .
Histopathological Findings
Histopathological examinations revealed chronic progressive nephropathy in the kidneys of nearly all treated males at doses ≥2000 ppm. Additionally, liver changes such as basophilic cell foci were noted in males fed ≥4000 ppm .
Mutagenicity Studies
The mutagenic potential of this compound has been evaluated using various bacterial strains:
- Salmonella typhimurium : TNA induced mutagenicity in strain TA100 without metabolic activation at concentrations ranging from 6.5 nmol/mL to 1 μg/mL. However, other strains tested (TA98 and TA1535) showed no mutagenic effects at higher concentrations (up to 5000 μg/plate) .
- In Vitro Mammalian Cell Tests : In tests involving rat hepatocytes, TNA did not induce unscheduled DNA synthesis at concentrations between 0.05–7.5 μg/mL .
Biochemical Impacts
Biochemical assessments indicated that TNA exposure significantly affected metabolic parameters:
- Altered Biochemical Markers : Significant decreases in albumin levels and glucose concentrations were observed alongside increased cholesterol and triglyceride levels in treated animals .
- Electrolyte Imbalances : Changes were noted in calcium and phosphorus levels following exposure to high doses of TNA .
Case Study 1: Long-term Exposure Effects
In a long-term study involving rats exposed to TNA over several months, researchers documented chronic health issues including persistent weight loss and organ dysfunction. The study highlighted the cumulative toxic effects of prolonged exposure to nitroaromatic compounds.
Case Study 2: Environmental Impact Assessment
An environmental assessment indicated that TNA could pose risks to aquatic life due to its persistence and toxicity. Studies showed that even low concentrations could lead to significant bioaccumulation in aquatic organisms.
Summary of Findings
Parameter | Effect Observed |
---|---|
Body Weight | Decreased in treated groups |
Organ Weight | Increased in lungs, kidneys, liver |
Hematological Effects | Anemia; decreased RBC count |
Histopathology | Nephropathy; liver lesions |
Mutagenicity | Positive in Salmonella strain TA100 |
Biochemical Changes | Altered glucose; increased cholesterol |
Q & A
Q. Basic: What are the recommended synthetic routes for 1-Methoxy-2,3,4-trinitrobenzene, and how can regioselective nitration be achieved?
Answer:
The synthesis typically involves sequential nitration of a methoxybenzene precursor. Initial mono-nitration of 1-methoxybenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield 3-nitro-1-methoxybenzene. Subsequent nitration steps require careful temperature modulation (e.g., 50–60°C) and stoichiometric control to introduce the second and third nitro groups at positions 2 and 4. Regioselectivity is influenced by the electron-donating methoxy group, which directs nitration to the meta and para positions. Computational modeling (e.g., DFT calculations) can predict reactivity trends, while HPLC or TLC monitors intermediate purity .
Q. Basic: What spectroscopic techniques are most effective for confirming the structure of this compound, and how can data interpretation address potential isomerism?
Answer:
- ¹H/¹³C NMR : The methoxy group (~δ 3.8–4.0 ppm in ¹H NMR) and nitro group deshielding effects on aromatic protons help assign substitution patterns.
- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro groups.
- X-ray Crystallography : Resolves positional ambiguities between isomers (e.g., 2,3,4- vs. 2,4,5-trinitro isomers).
Cross-referencing spectral data with computational predictions (e.g., ChemDraw simulations) minimizes misassignment risks .
Q. Advanced: How does the electron-withdrawing effect of the methoxy group influence the thermal stability and decomposition pathways of this compound compared to non-methoxy trinitrobenzenes?
Answer:
The methoxy group’s electron-donating nature partially counteracts the electron-withdrawing nitro groups, reducing resonance stabilization and increasing susceptibility to thermal decomposition. Differential scanning calorimetry (DSC) studies show decomposition onset temperatures ~20–30°C lower than 1,3,5-trinitrobenzene. Mechanistic studies (e.g., GC-MS of decomposition products) reveal pathways involving nitro group elimination and ring fragmentation. Computational models (e.g., ReaxFF MD simulations) predict bond dissociation energies and intermediate formation .
Q. Advanced: What strategies can mitigate competing side reactions (e.g., ring decomposition or nitro group displacement) during functionalization of this compound for materials science applications?
Answer:
- Protecting Groups : Temporarily shield reactive nitro groups during coupling reactions (e.g., Suzuki-Miyaura).
- Low-Temperature Conditions : Reduce thermal degradation risks (<50°C) in reactions like nucleophilic aromatic substitution.
- Catalytic Systems : Use Pd/Cu catalysts to enhance selectivity in cross-coupling reactions.
Safety protocols (e.g., blast shields, remote handling) are critical due to explosive hazards .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings, particularly regarding its acute toxicity and potential explosive hazards?
Answer:
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use explosion-proof fume hoods.
- Storage : Store in small quantities (<1 g) at 2–8°C in amber glass containers to prevent photodegradation.
- Emergency Measures : Equip labs with safety showers and eyewash stations. Follow acute toxicity protocols (Category 4 for oral/dermal/inhalation exposure) .
Q. Advanced: How can computational tools like the Chemical Transformation Simulator predict the physicochemical properties or reactivity of this compound, and what are the limitations of these models?
Answer:
Tools like the EPA’s Chemical Transformation Simulator predict logP, aqueous solubility, and reaction pathways using QSPR/QSAR models. For example, the simulator estimates logP ≈ 2.1 for this compound, indicating moderate hydrophobicity. Limitations include inaccuracies in predicting nitro group steric effects and sensitivity to substituent positional isomers. Experimental validation (e.g., HPLC retention times) is essential .
Q. Basic: What are the optimal conditions for recrystallizing this compound to achieve high purity, and how can solvent selection impact crystal morphology?
Answer:
Recrystallization from ethanol/water (7:3 v/v) at 60°C yields needle-like crystals with >98% purity. Slow cooling (1°C/min) minimizes solvent inclusion. Polar solvents (e.g., DMSO) produce plate-like crystals but may co-solubilize impurities. Solvent polarity correlates with crystal aspect ratio; non-polar solvents (toluene) yield smaller, irregular crystals .
Q. Advanced: In mechanistic studies, how does the substitution pattern (methoxy vs. nitro group positions) affect the compound’s reactivity in nucleophilic aromatic substitution reactions?
Answer:
The methoxy group at position 1 activates the ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Nitro groups at 2,3,4 positions further deactivate the ring, requiring strong nucleophiles (e.g., NH₂⁻) and high temperatures (~120°C). Kinetic studies (e.g., UV-Vis monitoring) show pseudo-first-order kinetics, with rate constants 10³ lower than mono-nitro analogs. DFT calculations identify transition states dominated by nitro group electron withdrawal .
Properties
IUPAC Name |
1-methoxy-2,3,4-trinitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAUKBZXCKSYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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